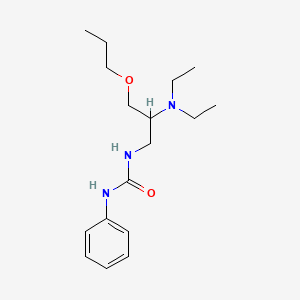
N-(2-(Diethylamino)-3-propoxypropyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea is a synthetic organic compound with a complex structure This compound is characterized by the presence of a diethylamino group, a propoxypropyl chain, and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropanol to form 2-(diethylamino)-3-propoxypropane. This intermediate is then reacted with phenyl isocyanate to yield the final product, N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or propoxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The propoxypropyl chain and phenylurea moiety contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
N-(2-(Diethylamino)ethyl)-N’-phenylurea: Similar structure but lacks the propoxypropyl chain.
N-(2-(Diethylamino)-3-methoxypropyl)-N’-phenylurea: Contains a methoxy group instead of a propoxy group.
N-(2-(Diethylamino)-3-ethoxypropyl)-N’-phenylurea: Contains an ethoxy group instead of a propoxy group.
Uniqueness
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea is unique due to the presence of the propoxypropyl chain, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
86398-89-2 |
|---|---|
分子式 |
C17H29N3O2 |
分子量 |
307.4 g/mol |
IUPAC名 |
1-[2-(diethylamino)-3-propoxypropyl]-3-phenylurea |
InChI |
InChI=1S/C17H29N3O2/c1-4-12-22-14-16(20(5-2)6-3)13-18-17(21)19-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14H2,1-3H3,(H2,18,19,21) |
InChIキー |
KIQIGQOPBDMNQR-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(CNC(=O)NC1=CC=CC=C1)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




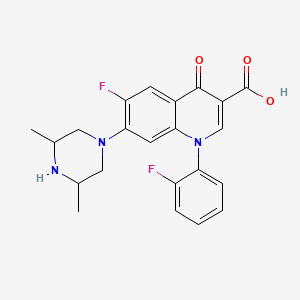
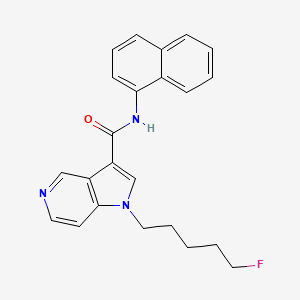
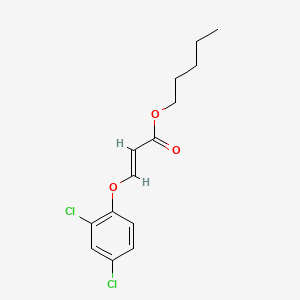
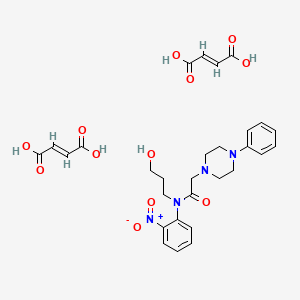


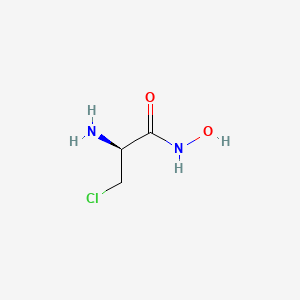

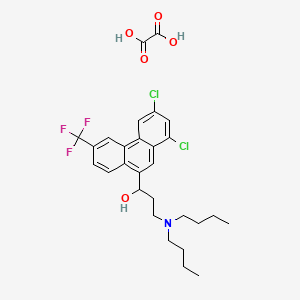

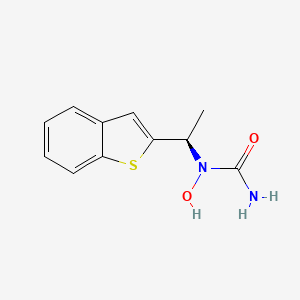
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
